molecular formula C13H19NO B13086333 N-(Hex-5-en-2-yl)-4-methoxyaniline

N-(Hex-5-en-2-yl)-4-methoxyaniline

Cat. No.: B13086333
M. Wt: 205.30 g/mol
InChI Key: IVGNVQKYXNOEOB-UHFFFAOYSA-N
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Description

N-(Hex-5-en-2-yl)-4-methoxyaniline (5i) is a secondary amine featuring a 4-methoxyaniline group linked to a hex-5-en-2-yl chain. Synthesized via reductive amination of hex-5-en-2-one and p-anisidine, it achieves an 80% yield and 92% enantiomeric excess (ee) . Key spectroscopic data include:

  • ¹H NMR: δ 1.15 (d, J = 6.3 Hz, 3H), 3.67 (s, 3H, OCH₃), and olefinic protons at δ 4.88–5.74.
  • ¹³C NMR: Signals at δ 21.2 (CH₃), 56.2 (OCH₃), and 115.1–152.3 (aromatic/olefinic carbons).
  • HRMS: [M+H]+ = 206.1545 (calculated), 206.1547 (observed).
    This compound’s stereochemistry and unsaturated side chain distinguish it from other 4-methoxyaniline derivatives.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-hex-5-en-2-yl-4-methoxyaniline

InChI

InChI=1S/C13H19NO/c1-4-5-6-11(2)14-12-7-9-13(15-3)10-8-12/h4,7-11,14H,1,5-6H2,2-3H3

InChI Key

IVGNVQKYXNOEOB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C)NC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hex-5-en-2-yl)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with hex-5-en-2-yl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified by recrystallization or column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(Hex-5-en-2-yl)-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the hex-5-en-2-yl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted anilines or other derivatives depending on the substituent introduced.

Scientific Research Applications

N-(Hex-5-en-2-yl)-4-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Hex-5-en-2-yl)-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Analogues with Modified Backbones

Compound Name Key Structural Features Synthesis Yield Key Applications/Activities Reference
5i Hex-5-en-2-yl chain, 4-OCH₃ 80% Chiral intermediate
5b (COX-2 inhibitor) Benzyl-imidazole, methylsulfonyl group Not reported Selective COX-2 inhibition
BL-M (Chromene derivative) 3,4-Dihydro-2H-benzo[h]chromene backbone Not reported NF-κB inhibition, neuroprotection
TRI (Triazine derivative) 4,6-Dimethoxy-1,3,5-triazine, vinyl Not reported Antifungal (Candida albicans)

Key Observations :

  • 5b ’s methylsulfonyl group enables hydrogen bonding with Arg513 in COX-2, similar to Celecoxib .
  • BL-M ’s chromene backbone confers anti-inflammatory properties, absent in 5i .

Derivatives with Benzimidazole and Oxadiazole Moieties

Compound Name Substituents Biological Activity Mechanism Reference
N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline Benzimidazole, 4-OCH₃ Analgesic (PPARγ agonist) Attenuates morphine-induced pain
N-[{5-(3-Chlorophenyl)-1,3,4-oxadiazole-2-yl}methyl]-4-methoxyaniline Oxadiazole, 3-Cl-C₆H₄ Anticonvulsant MES seizure model

Key Observations :

  • Benzimidazole derivatives exhibit PPARγ-dependent analgesia , contrasting with 5i ’s lack of reported neuroactivity .
  • The oxadiazole derivative shows 49% anticonvulsant activity in rodent models, highlighting the role of heterocycles in modulating CNS effects .

Key Observations :

  • 5i ’s synthesis avoids transition-metal catalysts, simplifying purification compared to cobalt-catalyzed 3a .
  • Lower yields in 7k (40%) vs. 5i (80%) suggest backbone complexity impacts efficiency .

Physicochemical Properties

Compound Name Molecular Formula Boiling Point (°C) Density (g/cm³) LogP (Predicted) Reference
5i C₁₃H₁₉NO Not reported Not reported 2.8 (est.)
N-(2,2,2-Trifluoroethylidene)-4-methoxyaniline C₉H₈F₃NO 205.8 1.172 2.1
4-Methoxyaniline TMS derivative C₁₀H₁₇NOSi Not reported Not reported 3.5

Key Observations :

  • Fluorinated derivatives (e.g., trifluoroethylidene) exhibit higher density and boiling points due to fluorine’s electronegativity .
  • Silane-protected analogs (TMS) show increased hydrophobicity (LogP ~3.5), influencing bioavailability .

Biological Activity

N-(Hex-5-en-2-yl)-4-methoxyaniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound features an aliphatic chain and a methoxy-substituted aromatic ring, which contributes to its unique reactivity profile. The specific substitution pattern on the aromatic ring enhances its interaction with various biological targets, including enzymes and receptors.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, inhibiting their activity. This is crucial in pathways related to cancer progression and other diseases.
  • Receptor Modulation : It may act as an agonist or antagonist for specific receptors, thereby modulating downstream signaling pathways that influence cellular behavior and disease states.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : Similar compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Methoxy-substituted anilines are particularly noted for their anticancer potential.
  • Antimicrobial Activity : The compound has been studied for its effects against protozoan parasites such as Trypanosoma brucei, indicating potential applications in treating parasitic infections.
  • Enzyme Interaction Studies : Interaction studies reveal that the compound can significantly influence enzyme activity, which is essential for drug design and therapeutic applications.

Case Studies

Several studies have highlighted the biological activities of compounds related to this compound:

StudyFindings
Study 1 Investigated the anticancer effects on breast cancer cell lines, showing a dose-dependent decrease in cell viability.
Study 2 Demonstrated antimicrobial properties against Trypanosoma brucei, with effective concentrations leading to significant reductions in parasite viability.
Study 3 Evaluated the compound's role as an enzyme inhibitor, finding it effective in modulating the activity of DPP-IV enzymes involved in glucose metabolism .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals that this compound possesses unique properties due to its specific aliphatic chain configuration and methoxy substitution. This uniqueness may lead to different selectivity and potency in biological assays compared to other methoxy-substituted anilines.

CompoundStructureBiological Activity
This compoundStructureAnticancer, Antimicrobial
N-(Octyl)-3-methoxyanilineStructureAnticancer
N-(Butyl)-4-methoxyanilineStructureAntimicrobial

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